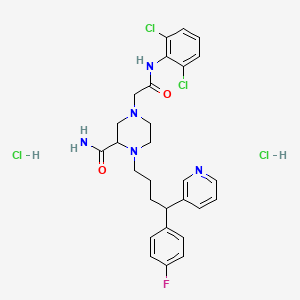

Soluflazine

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZLAOQGNIIITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl4FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920754 | |

| Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112415-83-5 | |

| Record name | Soluflazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfasalazine in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract Sulfasalazine (SASP) is a cornerstone disease-modifying antirheumatic drug (DMARD) utilized in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA)[1][2][3]. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that extends beyond simple anti-inflammatory effects. This technical guide provides a detailed exploration of the core molecular pathways modulated by sulfasalazine and its principal metabolites. Key mechanisms elucidated include its role as a potent inhibitor of the nuclear factor kappa-B (NF-κB) signaling cascade, its ability to induce a novel form of regulated cell death known as ferroptosis through inhibition of the system Xc- cystine/glutamate antiporter, and its capacity to modulate immune cell function and cytokine profiles, thereby recalibrating the inflammatory response. This document synthesizes current research, presents quantitative data in structured formats, details key experimental protocols, and provides visual diagrams of critical pathways to offer a comprehensive resource for the scientific community.

Pharmacokinetics and Metabolism: A Prodrug Approach

Sulfasalazine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its primary effects.[4] Following oral administration, less than 15% of the parent drug is absorbed in the upper gastrointestinal tract[1]. The majority of the dose reaches the colon intact, where resident gut bacteria cleave the azo bond linking its two constituent molecules: 5-aminosalicylic acid (5-ASA) and sulfapyridine [4][5][6][7].

This targeted delivery system is crucial to its mechanism:

-

5-Aminosalicylic Acid (5-ASA): This moiety is poorly absorbed and is largely responsible for the local anti-inflammatory effects within the colon, making it the primary therapeutic agent in ulcerative colitis[4][8]. Its actions include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the local production of inflammatory prostaglandins and leukotrienes[4][9].

-

Sulfapyridine: In contrast, sulfapyridine is almost completely absorbed from the colon into the systemic circulation[1][7]. It is believed to be the principal active component for systemic inflammatory conditions like rheumatoid arthritis, where it exerts immunomodulatory effects[4][10].

The differential absorption and distribution of these metabolites underpin sulfasalazine's efficacy in both localized and systemic inflammatory diseases.

Core Mechanism 1: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying sulfasalazine's anti-inflammatory and immunomodulatory effects is its potent and specific inhibition of the nuclear factor kappa-B (NF-κB) transcription factor[11][12]. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[13].

Molecular Steps of Inhibition:

-

Direct Target: Sulfasalazine directly inhibits the catalytic activity of the IκB kinase (IKK) complex, specifically the IKK-α and IKK-β subunits[14]. It appears to function by antagonizing ATP binding to these kinases[14].

-

Prevention of IκBα Degradation: In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli normally activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation. By inhibiting IKK, sulfasalazine prevents the phosphorylation and subsequent degradation of IκBα[11][12].

-

Nuclear Translocation Blockade: With IκBα remaining intact and bound to NF-κB, the complex is retained in the cytoplasm. This effectively blocks the nuclear translocation of NF-κB's active subunits (e.g., p65/RelA)[11][12].

-

Suppression of Gene Transcription: By preventing NF-κB from reaching the nucleus and binding to the promoter regions of its target genes, sulfasalazine downregulates the expression of key inflammatory mediators, including TNF-α, IL-1β, and IL-8[15][16]. This inhibition is specific, as sulfasalazine does not affect other transcription factors like AP1 at similar concentrations[11][12].

Notably, this inhibitory action is attributed to the intact sulfasalazine molecule, as its metabolites, 5-ASA and sulfapyridine, do not block NF-κB activation[11][12][13].

| Parameter | Value | Cell Type / Condition | Reference |

| IC₅₀ (κB-dependent transcription) | ~0.625 mM | Murine T-lymphocytes (RBL5) | [13] |

| ED₅₀ (Apoptosis induction, 24h) | ~0.625 mM | Murine T-lymphocytes (RBL5) | [13] |

| Concentration for NO suppression | 50-500 µM | J774 Macrophages | [10] |

Table 1: Quantitative data on sulfasalazine's inhibitory and pro-apoptotic effects.

Core Mechanism 2: Induction of Ferroptosis

Recent research has identified that sulfasalazine can induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (lipid-ROS)[17][18]. This mechanism is particularly relevant to its anti-cancer potential but also contributes to its effects on hyper-proliferative cells in inflammatory settings, such as fibroblast-like synoviocytes in RA[19].

Primary Ferroptosis Pathway via System Xc- Inhibition:

-

Target: Sulfasalazine is a known inhibitor of system Xc-, a cell surface antiporter that imports cystine while exporting glutamate[17][18][20]. The catalytic subunit of this transporter is SLC7A11.

-

Cystine/Glutathione Depletion: By blocking system Xc-, sulfasalazine depletes intracellular cystine levels. Cystine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant[17].

-

GPX4 Inactivation: The enzyme glutathione peroxidase 4 (GPX4) is critically dependent on GSH to neutralize toxic lipid peroxides. With GSH levels depleted, GPX4 activity is severely impaired[18].

-

Lipid-ROS Accumulation: The inactivation of GPX4 leads to the unchecked accumulation of lipid-ROS, which causes oxidative damage to cell membranes, ultimately culminating in ferroptotic cell death[18]. The Nrf2/SLC7A11/GPX4 signaling axis has been identified as a key regulator of this process[18].

Alternative Ferroptosis Pathway via PDI-iNOS Axis: A secondary pathway for inducing ferroptosis has been described involving Protein Disulfide Isomerase (PDI).

-

PDI Activation: Sulfasalazine activates PDI, which in turn mediates the dimerization of inducible nitric oxide synthase (iNOS)[17][21].

-

NO and ROS Accumulation: This dimerization leads to a significant increase in cellular nitric oxide (NO). The buildup of NO is followed by the accumulation of ROS and lipid-ROS, ultimately triggering oxidative cell death consistent with ferroptosis[17][21].

Core Mechanism 3: Modulation of Immune Cell Function and Cytokine Profiles

Sulfasalazine and its metabolites exert profound effects on immune cells, shifting the balance from a pro-inflammatory to a more regulated state.

Inhibition of Pro-inflammatory Cytokines: Sulfasalazine potently inhibits the production of key pro-inflammatory cytokines. A critical target is Interleukin-12 (IL-12) , which is primarily produced by macrophages and other antigen-presenting cells[10][22]. By suppressing NF-κB activation, sulfasalazine downregulates the IL-12 p40 gene, leading to decreased IL-12 production[22]. It also reduces levels of IL-1β, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10 in certain experimental models[16][23].

Skewing of T-Helper Cell Differentiation: IL-12 is the pivotal cytokine for the differentiation of naive CD4+ T-cells into T-helper 1 (Th1) cells. Th1 cells are pro-inflammatory and mediate cellular immunity, producing large amounts of interferon-gamma (IFN-γ). By inhibiting IL-12 production from macrophages, sulfasalazine indirectly suppresses the development of Th1 responses. This creates an environment that favors the differentiation of T-cells towards a T-helper 2 (Th2) profile , which is characterized by the production of cytokines like IL-4 and is generally associated with anti-inflammatory and humoral immune responses[22].

Induction of T-Cell Apoptosis: In activated T-lymphocytes, the inhibition of the constitutively active NF-κB pathway by sulfasalazine removes critical anti-apoptotic signals. This sensitizes the cells to apoptosis, leading to their clearance[13]. This mechanism may contribute to the resolution of chronic inflammation by eliminating persistent, activated immune cells.

References

- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rheumatology.org [rheumatology.org]

- 4. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 5. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Influence of sulfasalazine, 5-aminosalicylic acid and sulfapyridine on prostanoid synthesis and metabolism in rabbit colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfasalazine inhibits inflammation and fibrogenesis in pancreas via NF-κB signaling pathway in rats with oxidative stress-induced pancreatic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of the mechanisms underlying sulfasalazine-induced ferroptotic cell death: role of protein disulfide isomerase-mediated NOS activation and NO accumulation [sciengine.com]

- 18. researchgate.net [researchgate.net]

- 19. Sulfasalazine promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CISD2 inhibition overcomes resistance to sulfasalazine-induced ferroptotic cell death in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of the mechanisms underlying sulfasalazine-induced ferroptotic cell death: role of protein disulfide isomerase-mediated NOS activation and NO accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sulfasalazine prevents T-helper 1 immune response by suppressing interleukin-12 production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sulfasalazine treatment can cause a positive effect on LPS-induced endotoxic rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolites of Sulfasalazine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the metabolic fate of sulfasalazine, a prodrug used in the treatment of inflammatory conditions. It covers the primary and secondary metabolites, the metabolic pathways involved, quantitative pharmacokinetic data, and the experimental protocols used for their identification and quantification.

Introduction to Sulfasalazine Metabolism

Sulfasalazine (SSZ) is a disease-modifying antirheumatic drug (DMARD) and anti-inflammatory agent.[1] It is structurally composed of sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), linked by an azo bond.[2] As a prodrug, sulfasalazine requires metabolic activation to exert its therapeutic effects.[3] The majority of an oral dose, approximately 90%, bypasses absorption in the upper gastrointestinal tract and reaches the colon.[4] In the colon, intestinal bacteria, primarily through the action of azoreductase enzymes, cleave the azo bond.[5][6] This cleavage releases the two principal active metabolites: sulfapyridine and 5-aminosalicylic acid (also known as mesalazine or 5-ASA).[1][3]

A smaller fraction of sulfasalazine (around 10-30%) is absorbed unchanged from the small intestine and can be metabolized in the liver or recycled via enterohepatic circulation.[1][2] The therapeutic action in inflammatory bowel disease is largely attributed to the local effects of 5-ASA in the colon, while the systemic immunomodulatory effects seen in rheumatoid arthritis are primarily mediated by the absorbed sulfapyridine.[3][5]

Metabolic Pathways of Sulfasalazine

The biotransformation of sulfasalazine is a multi-step process involving both microbial and mammalian enzymes. The primary metabolic event is the reductive cleavage in the colon, followed by systemic absorption and further metabolism of sulfapyridine and, to a lesser extent, 5-ASA.

Primary Metabolism: Azo Bond Cleavage

The critical step in sulfasalazine's activation is the bacterial azo-reduction in the colon, which liberates sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[5] This process is highly dependent on the presence of an intact colonic microflora; the metabolism is significantly reduced in patients taking broad-spectrum antibiotics or those who have undergone a colectomy.[2][5]

Secondary Metabolism of Sulfapyridine

Once released, sulfapyridine is almost completely absorbed from the colon and undergoes extensive hepatic metabolism.[1][5][7] The major metabolic routes for sulfapyridine include:

-

N-acetylation: Catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, forming N-acetylsulfapyridine (Ac-SP). The rate of this reaction is subject to genetic polymorphism, leading to "fast" and "slow acetylator" phenotypes, which affects plasma concentrations and the incidence of side effects.[2][5]

-

Hydroxylation: Forms 5-hydroxysulfapyridine (SP-OH).[1]

-

Combined Reactions: Further acetylation of the hydroxylated metabolite can form N-acetyl-5-hydroxysulfapyridine.[1]

Secondary Metabolism of 5-Aminosalicylic Acid (5-ASA)

5-aminosalicylic acid is poorly absorbed from the colon, which allows it to exert its anti-inflammatory effects topically on the intestinal mucosa.[1][5] The small fraction that is absorbed (around 25%) is primarily metabolized in the liver and intestinal wall.[1][5]

-

N-acetylation: The primary metabolic pathway for absorbed 5-ASA is acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a reaction catalyzed by N-acetyltransferase 1 (NAT1).[1][2]

The majority of 5-ASA and its acetylated metabolite are ultimately excreted in the feces.[1] Absorbed sulfapyridine and its various metabolites are primarily eliminated in the urine.[1][4]

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of Sulfasalazine.

Caption: Metabolic pathway of Sulfasalazine.

Quantitative Data on Sulfasalazine and its Metabolites

The pharmacokinetics of sulfasalazine and its metabolites exhibit significant inter-individual variability, influenced by factors such as acetylator status, age, and disease state.[2][8]

Table 1: Pharmacokinetic Parameters of Sulfasalazine and Metabolites in Healthy Volunteers (Single 2g Oral Dose)

| Analyte | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) | Reference |

|---|---|---|---|---|

| Sulfasalazine | 6.0 | 3-12 (mean 6) | 7.6 ± 3.4 (IV) | [1] |

| Sulfapyridine (Slow Acetylators) | ~15-20 | ~12-24 | 14.8 | [1][5] |

| Sulfapyridine (Fast Acetylators) | ~10-15 | ~12-24 | 10.4 | [1][5] |

| 5-Aminosalicylic Acid | ≤ 2.0 | - | 0.5 - 1.5 | [5] |

| N-acetyl-5-ASA | - | - | 5 - 10 |[5] |

Table 2: Pharmacokinetic Parameters in Specific Patient Populations

| Population | Analyte | Key Finding | Reference |

|---|---|---|---|

| Rheumatoid Arthritis vs. IBD | Sulfapyridine | Significantly higher plasma concentration in RA patients (median 14.0 µg/mL vs 7.4 µg/mL in IBD). | [2][9] |

| Elderly vs. Young (RA) | Sulfasalazine | Elimination half-life prolonged in the elderly. | [8] |

| Elderly vs. Young (RA) | Sulfapyridine | Cmax, half-life, and steady-state concentration are primarily affected by acetylator status, not age. |[8] |

Table 3: Pharmacokinetic Parameters in Mice (10 mg/kg IV Dose)

| Analyte | Matrix | Cmax (ng/mL) | AUC_last (min*ng/mL) | Vd (mL/kg) | CL (mL/min/kg) | Reference |

|---|---|---|---|---|---|---|

| Sulfasalazine | Plasma | - | 674,000 | 1740 | 14.8 | [10] |

| Sulfasalazine | Brain | - | 8,460 | - | - |[10] |

Experimental Protocols for Metabolite Analysis

The simultaneous quantification of sulfasalazine and its structurally diverse metabolites requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique.

General Bioanalytical Workflow

A typical workflow for the analysis of sulfasalazine and its metabolites in biological matrices like plasma is outlined below.

Caption: General workflow for LC-MS/MS analysis.

Detailed Methodologies

Method 1: LC-MS/MS for Simultaneous Determination in Human Plasma [11][12]

-

Objective: To simultaneously quantify sulfasalazine (SASP), sulfapyridine (SP), and 5-aminosalicylic acid (5-ASA) in human plasma.

-

Sample Preparation: Protein precipitation is a common and effective extraction method. To 100 µL of plasma, an internal standard (e.g., dimenhydrinate) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the proteins. The resulting supernatant is then injected into the LC-MS/MS system.[11]

-

Chromatography:

-

Column: A reverse-phase column, such as a XBP Phenyl column (100 mm × 2.1 mm, 5 μm), is used for separation.[11]

-

Mobile Phase: A gradient elution is typically employed using two mobile phases. For example, Mobile Phase A could be 0.2% formic acid and 2 mM ammonium acetate in water, and Mobile Phase B could be 0.2% formic acid and 2 mM ammonium acetate in methanol.[11]

-

Run Time: A total run time is optimized for analyte separation, often around 9 minutes.[11]

-

-

Mass Spectrometry:

-

Ionization: Positive-ion electrospray ionization (ESI+) is used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Quantification: The method is validated with a lower limit of quantitation (LLOQ) often around 10 ng/mL for all three analytes.[12]

Method 2: HPLC with UV Detection [13]

-

Objective: To quantify 5-ASA, Ac-SP, Ac-5-ASA, and SP in plasma and urine.

-

Sample Preparation: Similar protein precipitation or solid-phase extraction methods can be used.

-

Chromatography: Isocratic or gradient separation on a reverse-phase column.

-

Detection: An ultraviolet (UV) detector is set to a specific wavelength (e.g., 254 nm) to monitor the column effluent.[13]

-

Quantification: This method is linear over a range of 0.5 to 25 µg/mL for 5-ASA, Ac-SP, and Ac-5-ASA, and from 0.25 to 25 µg/mL for SP. The limit of detection is typically higher than LC-MS/MS, around 50-100 ng/mL.[13]

Conclusion

The metabolism of sulfasalazine is a complex, multi-stage process initiated by the gut microbiome and completed by hepatic enzymes. The primary metabolites, 5-aminosalicylic acid and sulfapyridine, are responsible for the drug's therapeutic effects. Subsequent metabolism of these compounds, particularly the genetically determined acetylation of sulfapyridine, plays a significant role in the drug's pharmacokinetic profile and the incidence of adverse effects. A thorough understanding of these metabolic pathways, supported by robust bioanalytical methods like LC-MS/MS, is critical for optimizing therapy, guiding new drug development, and ensuring patient safety.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 4. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acpjournals.org [acpjournals.org]

- 7. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of sulphasalazine in young and elderly patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the single dose pharmacokinetics of sulphasalazine in rheumatoid arthritis and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Sulfapyridine and 5-Aminosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease (IBD), functions as a prodrug, delivering two biologically active moieties to the colon: sulfapyridine and 5-aminosalicylic acid (5-ASA).[1] This targeted delivery system is achieved through the cleavage of sulfasalazine's azo bond by bacterial azoreductases in the colon.[2] While 5-ASA is recognized as the principal therapeutic agent responsible for local anti-inflammatory effects within the gastrointestinal tract, sulfapyridine contributes systemic antibacterial and immunomodulatory actions.[3][4] However, sulfapyridine is also associated with a significant portion of the adverse effects observed with sulfasalazine therapy.[4][5] This technical guide provides an in-depth exploration of the distinct and synergistic biological activities of these two compounds, detailing their pharmacokinetic profiles, mechanisms of action, and the experimental methodologies used to evaluate their effects.

Pharmacokinetics: A Tale of Two Metabolites

Following oral administration, less than 15% of a sulfasalazine dose is absorbed as the parent drug in the upper gastrointestinal tract.[6] The majority reaches the colon intact, where it is metabolized by intestinal bacteria into sulfapyridine and 5-ASA.[3][6] The subsequent fates of these two metabolites differ significantly, dictating their therapeutic roles and side-effect profiles.

Table 1: Comparative Pharmacokinetic Parameters of Sulfapyridine and 5-ASA

| Parameter | Sulfapyridine | 5-Aminosalicylic Acid (from Sulfasalazine) |

| Primary Site of Action | Systemic | Local (Colon) |

| Bioavailability (Colon) | ~60%[6] | ~10% to 30%[6] |

| Peak Plasma Levels | ~10 hours post-sulfasalazine dose[6] | ~10 hours post-sulfasalazine dose[6] |

| Plasma Protein Binding | ~70% (bound to albumin)[6][7] | >99% (parent Sulfasalazine); Acetylated metabolite ~90%[6][7] |

| Primary Metabolism | Hepatic acetylation, hydroxylation, and glucuronidation[6][7] | Primarily in the intestine and liver to N-acetyl-5-ASA (Ac-5-ASA)[6] |

| Primary Elimination | Urine, as free metabolites or glucuronide conjugates[6][7] | Feces, as 5-ASA and Ac-5-ASA[6] |

| Half-life (t½) | 10.4 hours (fast acetylators); 14.8 hours (slow acetylators)[6] | 7.6 ± 3.4 hours (for parent sulfasalazine)[6] |

Mechanism of Action: 5-Aminosalicylic Acid (5-ASA)

The anti-inflammatory benefits of sulfasalazine are predominantly attributed to 5-ASA, which exerts its effects locally on the colonic epithelium.[4][8] Its mechanism is multifaceted, involving the modulation of several key inflammatory pathways.

Inhibition of Arachidonic Acid Metabolism

A primary mechanism of 5-ASA involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][7][9] This blockade reduces the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are critical mediators of inflammation, neutrophil chemotaxis, and tissue damage in the gut.[3][9]

Activation of PPAR-γ

5-ASA and its major metabolite, N-acetyl-5-ASA, are known to activate the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), a nuclear hormone receptor highly expressed in colon epithelial cells.[8][10] Activation of PPAR-γ leads to the downregulation of pro-inflammatory gene expression, including those regulated by NF-κB, thereby mitigating the inflammatory response.[8][10]

Caption: 5-ASA activates PPAR-γ, leading to nuclear translocation and downregulation of inflammatory genes.

Inhibition of NF-κB Pathway

5-ASA can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, interleukins, and adhesion molecules. By suppressing NF-κB activation, 5-ASA effectively dampens the inflammatory cascade at a crucial control point.

Caption: 5-ASA inhibits the NF-κB pathway by preventing the activation of the IKK complex.

Other Mechanisms

-

Reactive Oxygen Species (ROS) Scavenging : 5-ASA can act as an antioxidant, scavenging harmful ROS that contribute to mucosal damage.[11]

-

Inhibition of Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines.[11]

Mechanism of Action: Sulfapyridine

Following its absorption from the colon, sulfapyridine exerts systemic effects. While it was initially thought to be an inert carrier molecule, it is now understood to possess its own biological activities, which also contribute to the side effects of sulfasalazine.[3][4]

Antibacterial Activity

As a sulfonamide antibiotic, sulfapyridine acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12][13] By blocking this pathway, it prevents bacterial DNA and RNA synthesis, leading to a bacteriostatic effect against a range of gram-positive and gram-negative bacteria.[12][14] This may contribute to its therapeutic effect by altering the gut microbiome.[3]

Immunomodulatory Effects

The exact immunomodulatory mechanisms of sulfapyridine are not fully elucidated but are thought to be crucial for its efficacy in conditions like rheumatoid arthritis.[3] It is believed to inhibit the function of certain immune cells and the production of inflammatory mediators, including IL-8 and other chemokines, in synovial cells.[3][15]

Quantitative Data on Biological Activity

The biological effects of sulfapyridine and 5-ASA have been quantified in various preclinical and clinical studies.

Table 2: Summary of Quantitative Efficacy Data

| Compound | Assay / Model | Target / Endpoint | Result |

| Sulfapyridine | Enzyme Inhibition | Recombinant P. carinii Dihydropteroate Synthetase (DHPS) | IC₅₀ = 0.18 µM[15][16] |

| Antibacterial Activity | Yersinia enterocolitica | MIC = 3.1-25 µg/mL[15][16] | |

| Antibacterial Activity | Salmonella spp. | MIC = 25-100 µg/mL[15][16] | |

| Clinical Trial (Idiopathic Proctitis) | Clinical Remission | 13% Remission Rate[17] | |

| 5-ASA | Clinical Trial (Ulcerative Colitis / Crohn's Disease) | Reduction in Disease Activity Index | Significant reduction (p < 0.0001)[18] |

| Clinical Trial (Idiopathic Proctitis) | Clinical Remission | 60% Remission Rate[17] | |

| Antibacterial Activity | Mycobacterium avium subspecies paratuberculosis (MAP) | 46% inhibition of growth at 64 µg/mL[19] |

Experimental Protocols

Evaluating the anti-inflammatory and immunomodulatory activities of compounds like sulfapyridine and 5-ASA requires robust in vivo and in vitro models.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used preclinical model for evaluating the acute anti-inflammatory activity of pharmacological agents.[20][21]

Objective: To assess the ability of a test compound to reduce acute, localized inflammation.

Methodology:

-

Animal Selection: Male Wistar rats (180-250g) are used and acclimatized for at least one week.[21]

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

-

Group 2: Positive Control (e.g., Indomethacin or Aspirin, oral)[21]

-

Group 3: Test Compound (e.g., 5-ASA, oral) at a specific dose.

-

Group 4: Test Compound (e.g., Sulfapyridine, oral) at a specific dose.

-

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The respective vehicle, positive control, or test compound is administered orally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[22]

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:

-

% Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control ] x 100

-

Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.[20]

-

Statistical significance is determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).

-

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

In Vitro Model: Inhibition of Chemokine Production in Synovial Cells

This assay is relevant for assessing the immunomodulatory activity of compounds like sulfapyridine.

Objective: To determine if a test compound can inhibit the production of pro-inflammatory chemokines (e.g., IL-8) from stimulated cells.

Methodology:

-

Cell Culture: Rheumatoid arthritis synovial cells are cultured in appropriate media until confluent.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Sulfapyridine) or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent (e.g., TNF-α or IL-1β) to induce chemokine production. A non-stimulated control group is also included.

-

Incubation: The cells are incubated for a period sufficient for chemokine production and secretion into the supernatant (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of the target chemokine (e.g., IL-8) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Data Analysis: The inhibition of chemokine production by the test compound is calculated relative to the stimulated vehicle control. IC₅₀ values can be determined from the dose-response curve.

Conclusion

Sulfapyridine and 5-aminosalicylic acid, the two key metabolites of sulfasalazine, possess distinct yet complementary biological activities. 5-ASA is the primary anti-inflammatory agent, acting locally within the colon through multiple mechanisms, including the inhibition of eicosanoid synthesis and the modulation of the PPAR-γ and NF-κB signaling pathways. Sulfapyridine contributes systemic antibacterial and immunomodulatory effects but is also the main driver of the adverse events associated with the parent drug. A thorough understanding of these individual activities is critical for the rational design of new therapies for inflammatory diseases and for optimizing the clinical use of existing aminosalicylate-based drugs.

References

- 1. Current medical therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UpToDate 2018 [doctorabad.com]

- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 4. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]

- 5. Significance of 5-Aminosalicylic Acid Intolerance in the Clinical Management of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sulfapyridine | Dosing & Uses | medtigo [medtigo.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. youtube.com [youtube.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Effect of sulphapyridine, 5-aminosalicylic acid, and placebo in patients with idiopathic proctitis: a study to determine the active therapeutic moiety of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M. avium including Subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 21. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfasalazine as an Inhibitor of the Nuclear Factor-kappaB (NF-κB) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Factor-kappaB (NF-κB) is a family of transcription factors that serves as a central regulator of genes involved in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of numerous chronic inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis. Sulfasalazine (SSZ), a disease-modifying antirheumatic drug (DMARD), has long been a cornerstone in the treatment of these conditions.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which sulfasalazine exerts its therapeutic effects, focusing on its role as a potent and specific inhibitor of the NF-κB signaling pathway. We will detail the drug's mechanism of action, present quantitative data on its inhibitory effects, outline key experimental protocols for its study, and provide visual diagrams of the signaling cascades and experimental workflows involved.

The NF-κB Signaling Pathway: A Primer

The NF-κB family consists of five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκBs), most notably IκBα.

The canonical NF-κB activation pathway is initiated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[3][4] These stimuli trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKK-α and IKK-β and the regulatory subunit NEMO (IKK-γ), phosphorylates IκBα at specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus, bind to specific κB sites in the promoter regions of target genes, and initiate the transcription of hundreds of genes, including those for cytokines, chemokines, and adhesion molecules that drive the inflammatory response.[3][5]

Mechanism of Action: Sulfasalazine as a Direct IKK Inhibitor

Extensive research has demonstrated that sulfasalazine is a potent and specific inhibitor of NF-κB activation.[3][5] Its primary mechanism of action is the direct inhibition of the IκB kinase (IKK) complex, a critical upstream node in the signaling pathway.[6][7]

Key mechanistic findings include:

-

Inhibition of IκBα Phosphorylation and Degradation: Sulfasalazine prevents the TNF-α-induced nuclear translocation of NF-κB by blocking the degradation of its inhibitor, IκBα.[3][4][5] This is achieved by interfering with the crucial first step: the phosphorylation of IκBα by the IKK complex.[3][4][8]

-

Direct Targeting of IKK-α and IKK-β: Studies using purified recombinant IKK-α and IKK-β have confirmed that sulfasalazine directly inhibits their catalytic activity.[6][7] It functions by antagonizing the binding of adenosine triphosphate (ATP) to the kinases, thereby preventing both substrate (IκBα) phosphorylation and kinase autophosphorylation.[6]

-

Specificity of Inhibition: The inhibitory action of sulfasalazine is highly specific to the NF-κB pathway. It does not affect the activation of other key signaling pathways involved in immune regulation, such as those involving the transcription factor AP1 or MAP kinases like ERK1/2, JNK1, and p38.[3][6]

-

Active Moiety: The inhibitory effect is attributed to the intact sulfasalazine molecule. Its primary metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine, do not block NF-κB activation at comparable concentrations, highlighting the unique structural requirements for IKK inhibition.[3][4][6][9]

A recent study has also proposed an upstream mechanism where sulfasalazine may disrupt the interaction between TNFα and its receptor, TNFR1, which would also lead to the suppression of NF-κB signaling.[10]

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory effects of sulfasalazine on the NF-κB pathway have been quantified across various experimental systems. The following tables summarize key findings.

Table 1: In Vitro Inhibition of NF-κB Activation and Gene Transcription by Sulfasalazine

| Cell Line | Stimulus | Assay | Key Findings | Concentration Range | Reference |

|---|---|---|---|---|---|

| SW620 (Colon) | TNF-α, LPS, Phorbol Ester | EMSA | Inhibition of NF-κB DNA binding activity. | Micro- to millimolar | [3][4] |

| SW620 (Colon) | TNF-α, LPS | Luciferase Reporter Assay | Dose-dependent suppression of NF-κB-dependent transcription. | Half-maximal inhibition: 0.5 - 1 mM | [8] |

| RBL5 (T-lymphocyte) | - | Luciferase Reporter Assay | Inhibition of κB-dependent transcription. | IC₅₀ ≈ 0.625 mM (at 4h) | [9] |

| Human Adipose & Skeletal Muscle | - | ELISA | Inhibition of NF-κB p65 DNA-binding activity. | 1.25 - 5 mM | [11] |

| Ulcerative Colitis Patients | (Endogenous) | EMSA (Biopsy Samples) | Downregulated NF-κB activation in inflamed mucosa. | Therapeutic Dosing |[12] |

Table 2: Direct Inhibition of IκB Kinase (IKK) by Sulfasalazine

| System | Assay | Key Findings | Concentration Range | Reference |

|---|---|---|---|---|

| Jurkat T cells, SW620 cells | Immune Complex Kinase Assay | Dose-dependent inhibition of endogenous IKK activation induced by TNF-α. | Millimolar | [6][7] |

| Purified Recombinant IKK-α | In Vitro Kinase Assay | Direct inhibition of catalytic activity. | - | [6] |

| Purified Recombinant IKK-β | In Vitro Kinase Assay | Direct inhibition of catalytic activity. Inhibition is antagonized by excess ATP. | - |[6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize sulfasalazine's effect on the NF-κB pathway.

Cell Culture and Stimulation

-

Cell Lines: SW620 human colonic epithelial cells or Jurkat T cells are commonly used.[6][8] Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of sulfasalazine (e.g., 0.5 mM to 5 mM) or vehicle control for a specified time, typically 30-60 minutes.[8]

-

Stimulation: NF-κB activation is induced by adding a stimulus such as human recombinant TNF-α (e.g., 150 U/ml) or LPS (e.g., 150 ng/ml) for a defined period (e.g., 1 hour for EMSA, longer for reporter assays).[8]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect NF-κB DNA-binding activity in nuclear extracts.

-

Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear proteins are isolated using a hypotonic lysis buffer followed by a high-salt extraction buffer. Protein concentration is determined by a Bradford or BCA assay.

-

Probe Labeling: A double-stranded oligonucleotide containing a consensus κB binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear extract (5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

Electrophoresis & Detection: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to X-ray film or a phosphor screen to visualize the shifted bands corresponding to the NF-κB/DNA complex.[13]

NF-κB-Dependent Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Cells are transiently transfected with a plasmid vector containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple tandem repeats of the κB binding site (e.g., 3xIgκBLuc).[8] A co-transfection with a control plasmid (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

Treatment: 18-24 hours post-transfection, cells are treated with sulfasalazine and the stimulus as described in 5.1.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System). The activity of the NF-κB reporter is normalized to the control reporter.

Western Blot Analysis for IκBα Degradation

This method assesses the levels of specific proteins to monitor the pathway's status.

-

Cell Lysate Preparation: Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for IκBα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[12]

In Vitro IKK Kinase Assay

This assay directly measures the catalytic activity of the IKK complex.

-

Immunoprecipitation: The endogenous IKK complex is immunoprecipitated from cell lysates using an antibody against one of the IKK subunits (e.g., IKK-γ/NEMO).

-

Kinase Reaction: The immunoprecipitated complex (on beads) is washed and incubated in a kinase buffer containing a recombinant substrate (e.g., GST-IκBα), [γ-³²P]ATP, and the compound to be tested (sulfasalazine).

-

Analysis: The reaction is stopped, and the proteins are resolved by SDS-PAGE. The phosphorylation of the substrate is visualized by autoradiography and quantified.[6]

References

- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. [jci.org]

- 6. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfasalazine disrupts the interaction between TNFα and TNFR1 thus inhibiting NF-kB signaling activation to promote bone fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfasalazine and BAY 11-7082 interfere with the nuclear factor-kappa B and I kappa B kinase pathway to regulate the release of proinflammatory cytokines from human adipose tissue and skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

Sulfasalazine's Role in Modulating Immune Cell Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine (SASP) is a disease-modifying antirheumatic drug (DMARD) with a long history of clinical efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). Its therapeutic effects are rooted in a complex and multifaceted modulation of the immune system. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which sulfasalazine and its active metabolites, sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), influence the function of key immune cells. We will dissect its impact on T lymphocytes, B lymphocytes, macrophages, and dendritic cells, with a focus on core signaling pathways, particularly the inhibition of Nuclear Factor-kappa B (NF-κB). This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: Metabolism and Bioavailability

Sulfasalazine is a prodrug that is minimally absorbed in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria cleave its azo bond, releasing its two primary metabolites: sulfapyridine and 5-aminosalicylic acid.[1] While 5-ASA is believed to exert its effects locally in the colon, making it key for treating IBD, sulfapyridine is absorbed systemically and is considered the active moiety responsible for the drug's efficacy in rheumatoid arthritis.[2] However, emerging evidence indicates that the intact sulfasalazine molecule also possesses significant and distinct immunomodulatory properties.[3][4]

Caption: Metabolism of Sulfasalazine.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism underpinning sulfasalazine's broad anti-inflammatory effects is its potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.

Sulfasalazine intervenes in this process by directly inhibiting the IκB kinase (IKK) complex (specifically IKK-alpha and IKK-beta), which is responsible for phosphorylating IκBα.[6][7] By preventing IκBα phosphorylation and degradation, sulfasalazine ensures that NF-κB remains trapped in the cytoplasm, thereby blocking the transcription of inflammatory mediators.[6] This inhibitory action has been observed in various cell types, including T cells, macrophages, and dendritic cells.[3][8][9]

Caption: Inhibition of the NF-κB signaling pathway by Sulfasalazine.

Modulation of Immune Cell Function

Sulfasalazine exerts distinct effects across a range of immune cell populations, contributing to its overall therapeutic impact.

T-Lymphocytes

-

Induction of Apoptosis: Sulfasalazine potently induces apoptosis in T-lymphocytes, which is crucial for clearing activated immune cells in chronic inflammatory states.[3][4] This process is initiated through the mitochondrial pathway, involving the accumulation of Bax, collapse of the mitochondrial membrane potential, and release of cytochrome c.[10] This leads to the activation of caspases and subsequent cell death.[10] Notably, this pro-apoptotic effect is observed in both Jurkat T-cells and primary human peripheral blood T-lymphocytes.[10]

-

Inhibition of Proliferation: At higher concentrations (e.g., 100 µg/mL), sulfasalazine inhibits mitogen-induced proliferation of peripheral blood lymphocytes.[11]

-

Inhibition of NF-κB: Sulfasalazine, but not its metabolites, strongly inhibits NF-κB activation in T-cells.[3][4]

B-Lymphocytes

-

Inhibition of Hyperactivity and Proliferation: Sulfasalazine directly suppresses the hyperactivity and proliferation of B-cells, particularly in the context of rheumatoid arthritis.[12] It has been shown to inhibit the early phase (0-48 hours) of B-cell proliferation stimulated by agents like Staphylococcus aureus Cowan I.[12]

-

Suppression of Immunoglobulin Production: The drug and its metabolites, SP and 5-ASA, significantly suppress the production of IgM and IgG at pharmacologically relevant concentrations (1-10 µg/mL).[1] This suggests that a key therapeutic mechanism involves curtailing antibody production.[11]

Macrophages

-

Inhibition of Activation: Sulfasalazine is a potent inhibitor of macrophage activation.[2] It suppresses the expression of inducible nitric oxide synthase (iNOS), leading to a dose-dependent reduction in nitric oxide (NO) production.[13]

-

Suppression of Cytokine Production: It significantly inhibits the production of key pro-inflammatory cytokines by macrophages, including IL-12 and TNF-α.[2][8] The inhibition of IL-12 is particularly important as it can shift the immune response away from a pro-inflammatory Th1 profile.[8]

-

Downregulation of Antigen Presentation: Sulfasalazine suppresses the IFN-γ-induced expression of Major Histocompatibility Complex (MHC) class II molecules on macrophages, which may reduce their capacity to present antigens to T-cells.[2][13]

Dendritic Cells (DCs)

-

Inhibition of Maturation: Maturing dendritic cells are exceptionally sensitive to sulfasalazine, with an apparent ID50 for maturation inhibition of approximately 1.5 µmol/L.[9][14] Treatment with sulfasalazine prevents the upregulation of maturation markers and co-stimulatory molecules like CD40, CD80, and CD83.[9][14]

-

Reduced T-Cell Stimulation: By inhibiting DC maturation, sulfasalazine impairs their ability to stimulate T-cell proliferation.[9] This effect is linked to the drug's capacity to largely inhibit NF-κB activation in DCs at concentrations as low as 1.25 µmol/L.[9][14]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of sulfasalazine on immune cell function and cytokine production.

Table 1: Effective Concentrations of Sulfasalazine on Immune Cell Functions

| Immune Cell Type | Function Measured | Cell Line / Source | Effective Concentration (IC50 / ED50) | Reference(s) |

| T-Lymphocytes | κB-dependent Transcription | Murine T-cell line (RBL5) | IC50 ≈ 0.625 mM | [3][4] |

| T-Lymphocytes | Apoptosis Induction (24h) | Murine T-cell line (RBL5) | ED50 ≈ 0.625 mM | [3][4] |

| T-Lymphocytes | Apoptosis Induction | Human Jurkat T-cells | ED50 ≈ 1.0 mM | [10] |

| T-Lymphocytes | Apoptosis Induction | Primary Human T-cells | ED50 ≈ 0.5 mM | [10] |

| B-Lymphocytes | Proliferation Inhibition | Human B-cells | 5 µg/mL | [15] |

| B-Lymphocytes | Ig Synthesis Inhibition | Human PBM | 10-25 µg/mL | [11] |

| Macrophages | Nitric Oxide (NO) Production | J774 Macrophages | 50-500 µM (Dose-dependent) | [13] |

| Dendritic Cells | Maturation Inhibition (CD83) | Human Myeloid DCs | ID50 » 1.5 µmol/L | [9][14] |

Table 2: Effect of Sulfasalazine on Cytokine Production

| Cytokine | Cell/System | Effect | Concentration / Condition | Reference(s) |

| IL-1α, IL-1β, TNF-α | RA Patients (in vivo) | Progressive & significant decline | 6-month clinical trial | [16][17] |

| IL-6 | RA Patients (in vivo) | Significant reduction at 4 months | 6-month clinical trial | [16][17] |

| IL-12 (p40 & p70) | J774 Macrophages (in vitro) | Dose-dependent suppression | Pretreatment before LPS/IFN-γ | [2][13] |

| TNF-α | Rheumatoid Synovial Fibroblasts | ~40% repression of mRNA | 3x median serum concentration | [18] |

| IL-1β, IL-6, TNF-α | Endotoxic Rats (in vivo) | Significant reduction | 300 mg/kg | [19] |

| IL-10 | Endotoxic Rats (in vivo) | Significant increase | 300 mg/kg | [19] |

Detailed Experimental Protocols

T-Cell Apoptosis Assay (Annexin V Staining via Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic cells following treatment with sulfasalazine.

-

Cell Culture: Culture T-lymphocytes (e.g., Jurkat cells or primary peripheral blood lymphocytes) at a density of 1x10⁶ cells/mL.

-

Treatment: Treat cells with varying concentrations of sulfasalazine (e.g., 0.5 mM to 2.5 mM) or a vehicle control for a specified time (e.g., 4, 12, or 24 hours).

-

Cell Harvesting: Harvest cells by centrifugation at 400-600 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

-

Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V).

-

Incubation: Incubate the cell suspension for 10-15 minutes at room temperature, protected from light.

-

Counterstaining: Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Analysis: Immediately analyze the stained cells using a flow cytometer. The percentage of apoptotic cells is determined based on their fluorescence characteristics.[20][21]

B-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Preparation: Isolate and purify B-lymphocytes from peripheral blood. Resuspend cells in complete culture medium.

-

Plating: Plate the B-cells in a 96-well microplate at a density of approximately 1x10⁵ cells per well.

-

Treatment and Stimulation: Add varying concentrations of sulfasalazine (e.g., 1-100 µg/mL) to the wells. Stimulate B-cell proliferation by adding a mitogen, such as Staphylococcus aureus Cowan I (SAC).[12] Include unstimulated and untreated controls.

-

Incubation: Culture the plates for a period that allows for maximal proliferation, typically 3 days.[15]

-

Radiolabeling: Approximately 18-24 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting: At the end of the incubation, harvest the cellular DNA onto glass fiber filter mats using a cell harvester. This process lyses the cells and traps the DNA, including the incorporated [³H]-thymidine, on the filter.

-

Scintillation Counting: Place the filter mats into scintillation vials with scintillation fluid or use a filter plate compatible with a microplate scintillation counter (e.g., MicroBeta²).

-

Data Analysis: Measure the radioactivity (in counts per minute, CPM). A reduction in CPM in sulfasalazine-treated wells compared to stimulated controls indicates inhibition of proliferation.[22][23]

Caption: Workflow for B-Cell Proliferation Assay.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB in nuclear extracts.

-

Cell Treatment and Nuclear Extraction: Treat cells (e.g., SW620 colon cells) with an inflammatory stimulus (e.g., TNF-α) with or without pre-treatment with sulfasalazine. After incubation, harvest the cells and prepare nuclear extracts using a high-salt buffer to isolate nuclear proteins.

-

Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the specific NF-κB binding consensus sequence. Label this probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., a fluorescent dye).

-

Binding Reaction: In a small volume, incubate the labeled probe with the nuclear extract protein. Include a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

Electrophoresis: Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel. The principle is that the protein-DNA complex will migrate more slowly through the gel matrix than the free, unbound probe.

-

Detection: After electrophoresis, visualize the probe. If using a radioactive probe, expose the gel to X-ray film (autoradiography). If using a fluorescent probe, scan the gel with an appropriate imaging system.

-

Analysis: A "shifted" band, which moves slower than the free probe, represents the NF-κB-DNA complex. A decrease in the intensity of this shifted band in sulfasalazine-treated samples compared to stimulated controls indicates inhibition of NF-κB activation.[24][25] Specificity can be confirmed by adding an excess of unlabeled "cold" probe (which should compete for binding and reduce the shifted signal) or an antibody to an NF-κB subunit (which can "supershift" the complex to an even higher molecular weight).[26]

Conclusion

Sulfasalazine's therapeutic efficacy is derived from its sophisticated and pleiotropic immunomodulatory actions. Its ability to inhibit the master inflammatory regulator NF-κB provides a unifying mechanism for its diverse effects. By inducing T-cell apoptosis, suppressing B-cell proliferation and antibody production, inhibiting macrophage activation and cytokine release, and arresting the maturation of dendritic cells, sulfasalazine effectively dampens the pathological immune responses that drive chronic inflammatory diseases. This technical guide provides a framework for understanding these complex interactions, offering valuable insights for researchers and professionals engaged in the study of immunopharmacology and the development of next-generation anti-inflammatory therapeutics.

References

- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfasalazine prevents T-helper 1 immune response by suppressing interleukin-12 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maturation of human dendritic cells as sulfasalazine target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of sulfasalazine on B cell hyperactivity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neuron.mefst.hr [neuron.mefst.hr]

- 15. Effect of sulfasalazine on B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Circulating cytokine levels in patients with rheumatoid arthritis: results of a double blind trial with sulphasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Circulating cytokine levels in patients with rheumatoid arthritis: results of a double blind trial with sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of sulfasalazine and its metabolites on steady state messenger RNA concentrations for inflammatory cytokines, matrix metalloproteinases, and tissue inhibitors of metalloproteinase in rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sulfasalazine treatment can cause a positive effect on LPS-induced endotoxic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 23. Thymidine Uptake Assays | Revvity [revvity.com]

- 24. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. licorbio.com [licorbio.com]

- 26. researchgate.net [researchgate.net]

A Deep Dive into Sulfasalazine: From its Historical Discovery to Modern Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (SASP), a cornerstone in the management of chronic inflammatory diseases, boasts a rich history intertwined with early theories of infectious triggers for autoimmune conditions. Initially synthesized for rheumatoid arthritis, its therapeutic efficacy in inflammatory bowel disease (IBD) was a serendipitous discovery that paved the way for a deeper understanding of its multifaceted mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of sulfasalazine's role in medical research, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Discovery and Historical Development

Sulfasalazine was first synthesized in the late 1930s by the Swedish physician Nanna Svartz at the Karolinska Institute.[1][2] The drug's design was rooted in the prevailing hypothesis that rheumatoid arthritis was an infectious disease.[3] Svartz ingeniously combined an antibacterial sulfonamide, sulfapyridine, with an anti-inflammatory agent, salicylic acid, through an azo bond.[3][4] The rationale was to deliver both components to the connective tissues, targeting the presumed infectious agent and the associated inflammation.[3]

While its initial use in "rheumatic polyarthritis" showed promise, sulfasalazine's journey in rheumatology was inconsistent, falling into disuse for a period due to poorly designed clinical trials in the 1950s before being "rediscovered" in the late 1970s.[5][6] However, its profound efficacy in ulcerative colitis, first observed in the 1940s, solidified its place in the therapeutic armamentarium for IBD.[1][7]

Pharmacokinetics and Metabolism

Sulfasalazine functions as a prodrug, with its metabolism being a critical determinant of its therapeutic action and side-effect profile.[8][9] The majority of an oral dose reaches the colon intact, where gut bacteria, via azoreductase enzymes, cleave the azo bond to release its two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[10][11]

Table 1: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites

| Parameter | Sulfasalazine (SASP) | Sulfapyridine (SP) | 5-Aminosalicylic Acid (5-ASA) |

| Bioavailability (Oral) | <15%[6] | ~60% (from colon)[6] | 10-30% (from colon)[6] |

| Protein Binding | >99% (to albumin)[6][12] | ~70% (to albumin)[6][12] | - |

| Metabolism | Intestinal bacteria (cleavage)[6] | Hepatic (acetylation, hydroxylation, glucuronidation)[11] | Acetylation in the colon and liver[13] |

| Elimination Half-life | 5-10 hours | 10.4 hours (fast acetylators), 14.8 hours (slow acetylators)[6] | 0.5-1.5 hours |

| Primary Excretion Route | Feces (as metabolites) | Urine[11] | Feces and urine (as acetyl-5-ASA)[6] |

Data compiled from multiple sources.[6][11][12][13][14]

The differential absorption and distribution of its metabolites are key to its targeted effects. 5-ASA is poorly absorbed and remains largely in the colon, where it exerts a topical anti-inflammatory effect, making it the primary therapeutic moiety in ulcerative colitis.[10][15] In contrast, sulfapyridine is readily absorbed from the colon and is believed to be responsible for the systemic immunomodulatory effects observed in rheumatoid arthritis.[8] The acetylation of sulfapyridine in the liver is genetically determined, leading to "fast" and "slow" acetylator phenotypes, which can influence the incidence of side effects.[7]

Key Clinical Trial Data

The efficacy of sulfasalazine in ulcerative colitis has been established through numerous clinical trials over several decades.

Table 2: Efficacy of Sulfasalazine in Ulcerative Colitis from Early and Key Clinical Trials

| Study/Trial | Patient Population | Treatment | Remission/Improvement Rate | Key Findings |

| Nanna Svartz (early case series) | 124 patients with mild to moderate UC | Sulfasalazine | 60% clinical remission, 33% clinical improvement[8] | Demonstrated initial efficacy of sulfasalazine in UC. |

| Controlled Trials (general) | Acute attacks of ulcerative colitis | Sulfasalazine (4g daily) | 50-75% remission induction[16] | Confirmed efficacy in inducing remission in active UC. |

| Controlled Trials (maintenance) | Quiescent ulcerative colitis | Sulfasalazine (2g daily) | Relapses 5 times more likely in untreated patients[16] | Established its role in preventing relapses. |

| Klotz et al. (1980) | 23 patients with UC | Sulfasalazine (3g/day), Sulfapyridine (1.5g/day), 5-ASA suppositories (1.5g/day) | SASP: 64% remission, SP: 14% remission, 5-ASA: 86% remission[10] | Provided strong evidence that 5-ASA is the active therapeutic moiety in UC. |

Elucidation of the Mechanism of Action: Key Experimental Protocols

The precise molecular mechanisms underlying sulfasalazine's therapeutic effects have been the subject of extensive research. Several key experimental approaches have been pivotal in uncovering its anti-inflammatory and immunomodulatory properties.

Inhibition of the NF-κB Signaling Pathway

One of the most well-characterized mechanisms of sulfasalazine is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Experimental Protocol: Investigating NF-κB Inhibition

-

Cell Lines: Human colonic epithelial cells (e.g., SW620) or T-lymphocyte cell lines (e.g., Jurkat, RBL5) are commonly used.[3][5]

-

Stimulation: Cells are pre-treated with varying concentrations of sulfasalazine, 5-ASA, or sulfapyridine for a defined period (e.g., 30 minutes to 4 hours).[5][17] Subsequently, they are stimulated with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), or phorbol esters to induce the inflammatory cascade.[5]

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from treated and untreated cells are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated by polyacrylamide gel electrophoresis. A reduction in the shifted band in sulfasalazine-treated cells indicates inhibition of NF-κB DNA binding.[1]

-

Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-dependent promoter. Following treatment and stimulation, luciferase activity is measured. A dose-dependent decrease in luciferase activity in the presence of sulfasalazine demonstrates inhibition of NF-κB-mediated transcription.[1]

-

Western Blot Analysis: To investigate the upstream mechanism, the phosphorylation and degradation of IκBα (the inhibitory protein of NF-κB) are assessed by Western blotting using specific antibodies. Sulfasalazine has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1][5]

dot

Caption: Sulfasalazine inhibits the NF-κB signaling pathway.

Modulation of TNF-α Expression and Activity

Sulfasalazine has also been shown to directly impact the pro-inflammatory cytokine TNF-α.

Experimental Protocol: Assessing TNF-α Modulation

-

Cell Culture: Monocyte-derived macrophages or macrophage-like cell lines are used.[18]

-

Treatment and Stimulation: Cells are pre-incubated with sulfasalazine and then stimulated with LPS to induce TNF-α production.[18]

-

RT-PCR and Western Blot: The expression of TNF-α mRNA and protein is quantified using reverse transcriptase-polymerase chain reaction and Western blot analysis, respectively.[18]

-

Apoptosis Assays: To determine if the inhibition of TNF-α is linked to apoptosis, various assays are employed, including TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and detection of cleaved caspase substrates (e.g., U1-70K) by Western blot.[18]

-

In Vivo Studies: Mice can be injected intraperitoneally with sulfasalazine, followed by harvesting of peritoneal cells to examine apoptosis and TNF-α expression.[18]

-

Receptor Binding Assay: The ability of sulfasalazine to interfere with the binding of TNF-α to its receptor can be assessed using radiolabeled TNF-α (e.g., 125I-TNF-α) and measuring its displacement from target cells (e.g., HL60 cells) in the presence of increasing concentrations of sulfasalazine.[19]

dot

Caption: Sulfasalazine induces macrophage apoptosis, reducing TNF-α.

Interaction with the Gut Microbiome: A New Frontier

Recent research has unveiled a novel dimension to sulfasalazine's mechanism of action, highlighting its interaction with the gut microbiome beyond simple metabolic activation.

Experimental Protocol: Investigating Microbiome Interactions

-

Patient Cohort Studies: Patients with IBD-associated spondyloarthritis are treated with sulfasalazine. Clinical response is assessed, and fecal samples are collected before and during treatment.[20]

-

Metagenomic Sequencing: The composition of the gut microbiota in responders versus non-responders is analyzed using 16S rRNA gene sequencing or shotgun metagenomics to identify bacterial species associated with treatment efficacy, such as Faecalibacterium prausnitzii.[20][21]

-

Short-Chain Fatty Acid (SCFA) Analysis: Fecal concentrations of SCFAs, particularly butyrate, are measured in patient samples to correlate with clinical response and microbial composition.[20]

-

In Vitro Bacterial Culture: F. prausnitzii is cultured in the presence of sulfapyridine to assess its direct impact on bacterial gene expression (e.g., the butyrate synthesis gene but) and butyrate production.[20]

-

Gnotobiotic Mouse Models: Germ-free mice are colonized with the gut microbiota from either a responder or a non-responder patient. The mice are then treated with sulfasalazine and subjected to an induced colitis model (e.g., using dextran sulfate sodium) to determine if the responder microbiome is sufficient to confer the therapeutic effect of sulfasalazine.[20][21]

dot

Caption: Sulfasalazine's interaction with the gut microbiome.

Conclusion